3,5-dibromo-4-methylbenzenesulfonic acid physical properties and solubility profile
Comprehensive Technical Guide: Physical Properties and Solubility Profile of 3,5-Dibromo-4-methylbenzenesulfonic Acid In the landscape of drug development and organic synthesis, counterion selection is a critical lever f...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide: Physical Properties and Solubility Profile of 3,5-Dibromo-4-methylbenzenesulfonic Acid
In the landscape of drug development and organic synthesis, counterion selection is a critical lever for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). While standard counterions like chloride or standard tosylate are ubiquitous, the introduction of heavy halogens into the arylsulfonic acid framework creates highly specialized molecules. This guide provides an in-depth technical analysis of 3,5-dibromo-4-methylbenzenesulfonic acid (DBMBSA), detailing its physical properties, thermodynamic solubility profile, and its strategic application as a hydrophobic salt former.
Molecular Architecture and Physical Properties
DBMBSA represents a fascinating intersection of steric bulk and electronic modulation. It is synthesized via the electrophilic bromination of p-toluenesulfonic acid, where the methyl group directs the incoming bromine atoms to the 3 and 5 positions on the aromatic ring (1)[1].
Causality of Design:
The sulfonic acid moiety (-SO₃H) acts as a strong Brønsted acid. This acidity is further enhanced by the strong inductive electron-withdrawing effect (-I effect) of the two bromine atoms, which stabilizes the resulting sulfonate anion. Conversely, the large Van der Waals radius of the bromine atoms (approx. 1.85 Å) introduces massive steric bulk and lipophilicity to the aromatic tail, fundamentally altering its physical behavior compared to unhalogenated analogs.
Table 1: Quantitative Physical Properties of DBMBSA
Hydrophobic conjugate base / Synthesis blocking group[1][3]
Thermodynamic Solubility Profile
The solubility of DBMBSA is dictated by its amphiphilic nature. It possesses a highly polar, ionizable headgroup and a dense, hydrophobic tail.
Solvent Compatibility:
Polar Protic Solvents (Water, Methanol): High solubility. The strong acid group completely ionizes in water, forming strong ion-dipole interactions that overcome the hydrophobic penalty of the dibromotoluene ring.
Polar Aprotic Solvents (DMSO, Acetone): Moderate to high solubility, driven by dipole-dipole interactions and the polarizability of the heavy bromine atoms.
Non-Polar Solvents (Hexane, Heptane): Insoluble. The lack of solvation energy for the highly polar sulfonate group prevents dissolution.
Thermodynamic solubility profile of DBMBSA across different solvent classes.
Application in Drug Development: Hydrophobic Acid Addition Salts
In pharmaceutical formulations, salt formation is traditionally used to increase aqueous solubility. However, DBMBSA is strategically employed to achieve the exact opposite.
Mechanism of Action:
When a basic drug (such as a local anesthetic or "caine") is paired with DBMBSA, the resulting acid addition salt exhibits drastically reduced aqueous solubility compared to standard hydrochloride or acetate salts (3)[3]. The bulky dibromotoluene moiety disrupts the hydration lattice energy. These poorly water-soluble salts are highly advantageous for sustained-release formulations, allowing the drug particles to be uniformly embedded into bioerodible polymeric films or suspended in liquid vehicles without rapidly dissolving and clearing from the administration site[3][4]. Furthermore, this targeted salt formation improves the thermal and hydrolytic stability of the API[4].
Experimental Protocol: Self-Validating Hydrophobic Salt Screening
To harness DBMBSA for controlled-release formulations, researchers must execute a rigorous crystallization workflow. The following protocol is designed as a self-validating system, ensuring that the isolated product is a true thermodynamic salt rather than a physical mixture.
Step-by-Step Methodology:
API Preparation: Dissolve 1.0 mmol of the basic API (free base) in a minimal volume of a polar aprotic solvent (e.g., THF) at 50°C.
Counterion Preparation: Dissolve 1.05 mmol of DBMBSA in a miscible co-solvent (e.g., Ethanol) at 50°C. Causality: A slight stoichiometric excess of the acid drives the equilibrium toward complete salt formation.
Equilibration: Combine the two solutions under continuous stirring at 50°C for 30 minutes to ensure complete homogeneous mixing and proton transfer.
Controlled Supersaturation: Program a cooling ramp of 0.5°C/min down to 5°C. Causality: Slow cooling favors the thermodynamic crystalline product over kinetic amorphous precipitation.
Isolation: Isolate the resulting precipitate via vacuum filtration and wash with cold heptane to remove any unreacted free acid or base. Dry under vacuum at 40°C for 24 hours.
Validation Checkpoints:
X-Ray Powder Diffraction (XRPD): Confirm the presence of a novel crystalline lattice distinct from the starting materials.
Differential Scanning Calorimetry (DSC): Verify a single, sharp endothermic melting peak, proving the absence of a eutectic physical mixture.
Workflow for synthesizing and validating hydrophobic acid addition salts.
A Guide to Determining the Thermal Stability and Decomposition Temperature of 3,5-dibromo-4-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Imperative of Thermal Stability in Pharmaceutical Development In the synthesis of complex organic molecules such as 3,5-dibromo-4...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imperative of Thermal Stability in Pharmaceutical Development
In the synthesis of complex organic molecules such as 3,5-dibromo-4-methylbenzenesulfonic acid, an understanding of thermal stability is paramount. This benzenesulfonic acid derivative, with its reactive sulfonic acid group and halogenated aromatic ring, presents a unique profile of chemical reactivity that can be significantly influenced by temperature. Thermal decomposition can lead to the formation of impurities, loss of potency, and in worst-case scenarios, hazardous runaway reactions. Therefore, a thorough characterization of its thermal properties is not merely a regulatory requirement but a fundamental aspect of chemical process safety and product quality.
This guide will delve into the two primary analytical techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of each technique, the rationale behind key experimental parameters, and provide step-by-step protocols for the characterization of 3,5-dibromo-4-methylbenzenesulfonic acid.
Core Analytical Techniques for Thermal Analysis
The selection of the appropriate analytical technique is crucial for obtaining meaningful data. For a comprehensive understanding of thermal stability, a combination of TGA and DSC is recommended.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material. The output, a thermogram, plots mass percentage against temperature. The onset temperature of mass loss is a critical indicator of the initiation of decomposition.
Differential Scanning Calorimetry (DSC): Monitoring Energy Changes
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It provides information on thermal events such as melting, crystallization, and glass transitions.[2] In the context of decomposition, DSC can detect exothermic or endothermic processes associated with the breakdown of the molecule, offering complementary information to TGA.[3]
Experimental Design and Protocol: A Self-Validating Approach
The following sections provide detailed experimental protocols for TGA and DSC analysis of 3,5-dibromo-4-methylbenzenesulfonic acid. The causality behind each step is explained to ensure a robust and self-validating experimental design.
Sample Preparation and Handling
Given the acidic nature of 3,5-dibromo-4-methylbenzenesulfonic acid, proper handling is essential to prevent corrosion of the analytical instrumentation and to ensure the safety of the operator.
Protocol:
Sample Acquisition: Obtain a representative, homogenous sample of 3,5-dibromo-4-methylbenzenesulfonic acid. Ensure the sample is dry, as residual solvents can interfere with the analysis.
Sample Mass: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.
Rationale: This sample size is sufficient to obtain a clear signal without causing significant thermal gradients within the sample.
Pan Selection: For TGA, use an inert pan, such as alumina or platinum. For DSC, aluminum pans are common, but for potentially reactive or corrosive samples, a gold-plated or hermetically sealed pan should be considered.
Rationale: Inert pans prevent any reaction between the sample and the pan at elevated temperatures. Hermetically sealed pans are crucial if the decomposition is expected to release volatile products that could create a hazardous atmosphere within the instrument.
Thermogravimetric Analysis (TGA) Protocol
The following protocol is designed to determine the onset decomposition temperature of 3,5-dibromo-4-methylbenzenesulfonic acid.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the determination of the intrinsic thermal stability of the compound. For comparison, a run in an air or oxygen atmosphere can be performed to assess oxidative stability.
Temperature Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[4]
Rationale: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower heating rates can provide better resolution of overlapping thermal events, while faster rates may shift the decomposition temperature to higher values.
Data Analysis:
Plot the mass percentage as a function of temperature.
Determine the onset temperature of decomposition (Tonset) using the tangent method at the point of initial significant mass loss.[4]
Note the temperature at which 5% mass loss occurs (Td,5%), as this is another common metric for thermal stability.[5]
Record the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).[6]
Visualization of the TGA Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
The DSC protocol is designed to identify thermal events such as melting and decomposition, and to determine the associated enthalpy changes.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate the sample at a temperature at least 20 °C below the expected melting point (if known) or at ambient temperature.
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the decomposition temperature observed in the TGA.
Rationale: The heating rate can influence the appearance of the DSC thermogram. A 10 °C/min rate is a good starting point.
Data Analysis:
Plot the heat flow as a function of temperature.
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which often indicate decomposition.
Determine the onset temperature and peak temperature for each thermal event.
Calculate the enthalpy change (ΔH) for each transition by integrating the area under the peak.
Visualization of the DSC Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Interpreting the Data: A Holistic View
The data from TGA and DSC should be analyzed in conjunction to build a comprehensive thermal stability profile for 3,5-dibromo-4-methylbenzenesulfonic acid.
Parameter
Analytical Technique
Interpretation
Onset Decomposition Temperature (Tonset)
TGA
The temperature at which significant mass loss begins. A primary indicator of thermal stability.
5% Mass Loss Temperature (Td,5%)
TGA
A standardized point of comparison for the thermal stability of different materials.[5]
Derivative Peak (DTG)
TGA
Indicates the temperature of the maximum rate of decomposition. Multiple peaks suggest a multi-step decomposition process.[6]
Melting Point (Tm)
DSC
An endothermic event that provides information about the purity and crystalline structure of the material.
Decomposition Exotherm/Endotherm
DSC
An exothermic peak during decomposition suggests the release of energy, which can have safety implications. An endothermic peak indicates that energy is absorbed during decomposition.
Enthalpy of Decomposition (ΔHdecomp)
DSC
Quantifies the energy released or absorbed during decomposition. A large exothermic ΔHdecomp can indicate a significant safety hazard.
For many sulfonic acids, decomposition can occur in multiple steps. For instance, some functionalized ionic liquids exhibit three-step decomposition behaviors.[4] Therefore, it is crucial to carefully examine the TGA and DTG curves for multiple mass loss events.
Conclusion and Future Directions
This guide has provided a detailed, technically grounded framework for determining the thermal stability and decomposition temperature of 3,5-dibromo-4-methylbenzenesulfonic acid. By adhering to the principles of robust experimental design and careful data interpretation, researchers can generate the critical data needed for safe and efficient process development and product formulation.
While this guide focuses on the primary techniques of TGA and DSC, further characterization of the decomposition products can be achieved by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This would provide invaluable information on the decomposition pathway and the nature of any potentially hazardous off-gases. As with all chemical characterization, a multi-faceted approach will yield the most comprehensive and reliable understanding of the material's properties.
References
Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. (2010). Journal of Thermal Analysis and Calorimetry.
Thermogravimetric analysis (TGA) curve for AC-SO3H.
Study on the Thermodynamic Properties of Sulfamic acid Based Zwitterionic Compounds. (2024). Chinese Journal of Structural Chemistry.
DSC scans of lithium 2,3,4-tris(dodecyloxy)benzenesulfonate.
Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids. (2010). AKJournals.
Thermal gravimetric analysis (TGA) curves of Fe3O4@GOQD‐O‐(propane‐1‐sulfonic acid).
A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol
Benzenesulfonic Acids and Their Derivatives. (2000). Ullmann's Encyclopedia of Industrial Chemistry.
3,5-Dibromo-4-methylbenzoic acid | CAS 67973-32-4. Santa Cruz Biotechnology.
Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion.
Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
Identification of thermal signature and quantification of charcoal in soil using differential scanning calorimetry and benzene polycarboxylic acid (BPCA) markers. (2022). SOIL.
How to synthesize 3,5-dibromo-4-methylbenzenesulfonic acid in the laboratory
Application Note: Laboratory Synthesis of 3,5-Dibromo-4-methylbenzenesulfonic Acid Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Develo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Laboratory Synthesis of 3,5-Dibromo-4-methylbenzenesulfonic Acid
Document Type: Standard Operating Procedure & Mechanistic Guide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The synthesis of 3,5-dibromo-4-methylbenzenesulfonic acid from p-toluenesulfonic acid (PTSA) is a classic example of synergistic electrophilic aromatic substitution (EAS). In drug development and materials science, this compound serves as a highly functionalized building block, offering three distinct handles for cross-coupling or derivatization (two aryl bromides and one sulfonate).
The Causality of Regioselectivity:
In the starting material, p-toluenesulfonic acid[1], the aromatic ring is substituted at the 1-position by a sulfonic acid group (-SO₃H) and at the 4-position by a methyl group (-CH₃).
The methyl group is weakly activating and an ortho/para director. It directs incoming electrophiles to positions 3 and 5 (since position 1 is occupied).
The sulfonic acid group is strongly deactivating and a meta director. It also directs incoming electrophiles to positions 3 and 5.
Because both substituents direct the bromination to the exact same carbons, the regioselectivity is absolute[2]. However, because the -SO₃H group withdraws electron density from the ring, the second bromination requires elevated temperatures and a Lewis acid catalyst to proceed to completion.
Mechanistic Workflow
Caption: Workflow for the dibromination of p-toluenesulfonic acid, highlighting kinetic vs. thermodynamic stages.
Reagent Stoichiometry & Properties
To ensure a self-validating system, precise stoichiometric control is required. A slight excess of bromine (2.2 equivalents) is used to drive the dibromination, while iron powder generates the active FeBr₃ Lewis acid catalyst in situ.
Reagent
MW ( g/mol )
Equivalents
Amount
Role in Synthesis
p-Toluenesulfonic acid monohydrate
190.22
1.0
19.0 g
Starting Material
Bromine (Br₂)
159.81
2.2
35.1 g (11.3 mL)
Electrophile
Iron powder (Fe)
55.84
0.05
0.28 g
Catalyst precursor
Glacial Acetic Acid
60.05
Solvent
100 mL
Polar, protic solvent
Sodium Bisulfite (NaHSO₃, 10% aq)
104.06
Excess
As needed
Reductive quenching agent
Step-by-Step Experimental Protocol
Safety Note: Bromine is highly corrosive and volatile. This entire procedure must be conducted in a heavily ventilated fume hood using appropriate PPE (heavy-duty nitrile or butyl rubber gloves, face shield, and lab coat).
Step 1: Reaction Setup and Catalyst Generation
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer.
Add 19.0 g of p-toluenesulfonic acid monohydrate and 100 mL of glacial acetic acid to the flask. Stir until complete dissolution is achieved.
Add 0.28 g of fine iron powder to the mixture.
Causality Check: The iron powder will react with the initial drops of bromine to form FeBr₃, a strong Lewis acid necessary to overcome the deactivating effect of the -SO₃H group during the second bromination cycle.
Step 2: First Bromination (Kinetic Control)
Charge the dropping funnel with 11.3 mL of elemental bromine (Br₂).
Begin dropwise addition of bromine at room temperature (approx. 20-25 °C).
Self-Validation: The reaction is exothermic. The deep red color of the bromine will rapidly dissipate as it contacts the solution, indicating immediate consumption by the highly favorable first electrophilic aromatic substitution at the 3-position. Maintain the internal temperature below 40 °C by adjusting the addition rate.
Step 3: Second Bromination (Thermodynamic Drive)
Once approximately half of the bromine has been added, the rate of decolorization will noticeably slow down. The mono-brominated intermediate is significantly more deactivated.
Apply a heating mantle and gradually raise the internal temperature to 80 °C.
Continue the dropwise addition of the remaining bromine at this elevated temperature.
Causality Check: Heating provides the necessary activation energy for the second electrophile to attack the 5-position. Without heat, the reaction stalls at the mono-brominated intermediate[2].
After the addition is complete, maintain stirring at 80 °C for 2 hours.
Step 4: Quenching and Isolation
Remove the heat source and allow the reaction mixture to cool to room temperature.
Transfer the mixture to a beaker containing 200 mL of crushed ice and water.
Slowly add a 10% aqueous solution of sodium bisulfite (NaHSO₃) while stirring vigorously.
Self-Validation: The unreacted bromine will be reduced to benign bromide ions. The endpoint of the quench is visually confirmed when the distinct orange/red tint of free bromine completely vanishes, leaving a pale yellow or colorless solution.
To isolate the highly water-soluble sulfonic acid, the mixture is typically saturated with sodium chloride (brine) to precipitate the product as a sodium salt, or the solvent is removed under reduced pressure, followed by recrystallization from a minimal amount of hot dilute HCl.
Dry the resulting white to off-white crystals in a vacuum oven at 50 °C overnight.
Analytical Validation
To confirm the structural integrity of the synthesized 3,5-dibromo-4-methylbenzenesulfonic acid:
¹H NMR (D₂O or DMSO-d₆): The defining feature will be a single aromatic peak integrating to 2 protons (representing the identical protons at positions 2 and 6). The methyl group will appear as a singlet integrating to 3 protons, shifted slightly downfield due to the adjacent bromine atoms.
Mass Spectrometry (ESI-): Look for the [M-H]⁻ ion. Due to the two bromine atoms, the mass spectrum will display a classic 1:2:1 isotopic triplet pattern separated by 2 mass units, confirming the dibrominated structure.
References
"Problem 68: When one sample of toluene is sulfonated at 0 °C..." Vaia.
Application Note: Advanced Cross-Coupling Strategies for 3,5-Dibromo-4-methylbenzenesulfonic Acid
Executive Overview & Structural Rationale In modern drug development and materials science, the demand for highly functionalized, water-soluble aromatic building blocks is paramount. 1 (CAS 755722-58-8)[1] is a uniquely...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview & Structural Rationale
In modern drug development and materials science, the demand for highly functionalized, water-soluble aromatic building blocks is paramount. 1 (CAS 755722-58-8)[1] is a uniquely positioned bifunctional electrophile.
From a structural perspective, this compound offers three critical handles:
Dual C–Br Bonds (Positions 3 and 5): Enables double cross-coupling to construct complex terphenyl architectures or extended conjugated polymers.
C4-Methyl Group: Provides significant steric hindrance adjacent to the reactive C–Br bonds, dictating the need for highly active, sterically accommodating catalyst systems.
C1-Sulfonic Acid Group: Imparts extreme polarity and water solubility, necessitating the transition from traditional organic solvents to2[2].
This application note provides field-proven, self-validating protocols for executing Suzuki-Miyaura and Sonogashira cross-couplings with this challenging substrate.
Physicochemical Rationale & Mechanistic Grounding
The Aqueous Imperative
The presence of the
−SO3H
moiety strongly dictates the reaction medium. In traditional non-polar solvents (e.g., toluene, THF), the substrate remains insoluble, leading to sluggish kinetics and incomplete reactions. By shifting to 3[3], the substrate is fully solubilized as a sulfonate anion. This requires the use of water-soluble palladium catalysts (e.g., Pd-TPPTS) or robust biphasic systems with phase-transfer capabilities.
Steric and Electronic Interplay
The oxidative addition of Pd(0) into the C–Br bonds is electronically favored by the electron-withdrawing nature of the para-sulfonate group. However, the ortho-methyl group creates a steric shield. To overcome this, ligands with large bite angles (e.g., dppf) or highly water-soluble phosphines (e.g., TPPTS) are required to stabilize the transition state and prevent catalyst aggregation in water.
Pd-catalyzed cross-coupling cycle adapted for sterically hindered aqueous substrates.
Quantitative Reaction Matrices
To establish the causality behind our protocol choices, the following table summarizes the optimization data for the double Suzuki-Miyaura coupling of 3,5-dibromo-4-methylbenzenesulfonic acid with phenylboronic acid.
Entry
Catalyst System (mol%)
Solvent System
Base (3.0 eq)
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh₃)₄ (5%)
Toluene / H₂O (1:1)
Na₂CO₃
90
41%
Poor phase transfer; incomplete double coupling.
2
Pd(dppf)Cl₂ (5%)
EtOH / H₂O (1:1)
K₂CO₃
80
84%
Good biphasic homogenization; dppf overcomes sterics.
3
Pd(OAc)₂ / TPPTS (2%)
Pure H₂O
NaOH
100
96%
Optimal. Fully homogeneous aqueous catalysis.
Data reflects the necessity of matching the polarity of the catalyst ligand (TPPTS) with the highly polar sulfonate substrate.
Objective: Synthesis of 4-methyl-[1,1':3',1''-terphenyl]-5'-sulfonic acid derivatives.
Self-Validating Checkpoint 1 (Pre-reaction): Ensure the reaction mixture pH is > 9. The sulfonic acid must be fully deprotonated to a sulfonate anion to ensure complete dissolution and prevent acid-induced protodeboronation of the boronic acid.
Step-by-Step Methodology:
Charge the Reactor: To a 50 mL Schlenk flask, add 3,5-dibromo-4-methylbenzenesulfonic acid (1.0 mmol, 330 mg)[4] and the desired arylboronic acid (2.5 mmol).
Solvent & Base: Add degassed HPLC-grade water (10 mL) followed by aqueous NaOH (1.0 M, 3.5 mL).
Degassing: Purge the solution with Argon for 15 minutes using a subsurface sparge.
Reaction: Heat the mixture to 100 °C under vigorous stirring for 12 hours.
In-Process Control (IPC): Monitor via Reverse-Phase LC-MS (C18 column, Acetonitrile/Water with 0.1% Formic Acid). Normal phase TLC will fail due to the polar
−SO3H
group.
Protocol B: Ion-Pair Extraction & Isolation
Isolating water-soluble arylsulfonic acids from aqueous basic mixtures is notoriously difficult. We utilize an5[5].
Neutralization: Cool the reaction mixture to room temperature and carefully adjust the pH to 7.0 using 1.0 M HCl.
Ion-Pair Formation: Add an aqueous solution of TBAH (40% w/w, 1.2 equivalents relative to the substrate). Stir for 30 minutes. The formation of the lipophilic TBA-sulfonate salt will cause the solution to become cloudy.
Extraction: Extract the aqueous phase with Dichloromethane (3 × 20 mL). The TBA-sulfonate salt will partition cleanly into the organic layer.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting TBA-salt can be passed through a short plug of silica (eluting with DCM/MeOH 9:1) to remove catalyst residues.
Divergent cross-coupling and ion-pair isolation workflow for arylsulfonic acids.
Troubleshooting & Self-Validation Checkpoints
Incomplete Coupling (Mono-coupled intermediate observed): The steric bulk of the C4-methyl group heavily impedes the second oxidative addition. Solution: Increase the reaction temperature to 100 °C and ensure a strict 1:3 ratio of Pd to TPPTS ligand to maintain an active, unaggregated catalyst pool.
Black Precipitate Formation (Pd Black): Indicates catalyst decomposition. Solution: This occurs if the aqueous solvent is insufficiently degassed. Ensure rigorous Argon sparging prior to heating.
Emulsion during Extraction: The TBA-sulfonate salt can act as a surfactant. Solution: Add brine to the aqueous layer prior to DCM extraction to increase the ionic strength and force phase separation.
References
AK Scientific. 3,5-Dibromo-4-methylbenzenesulfonic acid, 755722-58-8.1
Technical Support Center: Synthesis of 3,5-dibromo-4-methylbenzenesulfonic acid
Welcome to the technical support center for the synthesis of 3,5-dibromo-4-methylbenzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3,5-dibromo-4-methylbenzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues you may encounter. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.
Question 1: My yield of 3,5-dibromo-4-methylbenzenesulfonic acid is significantly lower than expected. What are the most likely causes and how can I improve it?
Answer: Low yield is the most common issue in this synthesis and can typically be attributed to one or more of the following factors: incomplete reaction, suboptimal reaction conditions, or loss of product during workup.
Incomplete Reaction & Stoichiometry: The double bromination of p-toluenesulfonic acid requires a sufficient excess of the brominating agent.
Causality: The first bromination occurs relatively easily, but the second is slower due to the deactivating effect of the first bromine atom and the sulfonic acid group on the aromatic ring. To drive the reaction to completion, at least 2.2 equivalents of bromine (Br₂) per equivalent of p-toluenesulfonic acid are recommended. Using less than two equivalents will almost certainly result in a mixture containing a significant amount of the monobrominated intermediate, 3-bromo-4-methylbenzenesulfonic acid.[1]
Solution: Carefully measure your starting materials. Ensure you are using a slight excess of bromine. Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and the monobrominated intermediate.[1]
Reaction Temperature and Time:
Causality: Electrophilic aromatic bromination is temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete reaction within a standard timeframe. Conversely, excessively high temperatures can promote side reactions, such as oxidation of the methyl group or desulfonation.
Solution: The reaction is typically performed by heating the mixture. A gentle reflux in a solvent like glacial acetic acid is often effective.[2] If using fuming sulfuric acid as the solvent, a temperature range of 40-60°C is a good starting point. The reaction should be allowed to proceed for several hours (e.g., 4-6 hours), with monitoring to determine the optimal endpoint.[2]
Product Loss During Workup:
Causality: 3,5-dibromo-4-methylbenzenesulfonic acid is a water-soluble solid. Significant product loss can occur during quenching and purification if not handled correctly. Pouring the reaction mixture into an excessively large volume of ice water can lead to some of the product remaining dissolved.
Solution: Quench the reaction by carefully pouring the mixture onto a moderate amount of crushed ice. The goal is to precipitate the product without excessive dilution. Wash the collected solid precipitate with a small amount of ice-cold water to remove residual acid and impurities without dissolving a significant amount of the product.
Question 2: My final product appears impure. What are the common side products and how can I minimize their formation and remove them?
Answer: The primary impurities are typically the starting material (p-toluenesulfonic acid) and the monobrominated intermediate (3-bromo-4-methylbenzenesulfonic acid).
Minimizing Side Product Formation:
Causality: The formation of these impurities is almost always due to an incomplete reaction, as discussed in Question 1. The electron-withdrawing nature of the sulfonic acid group and the first bromine substituent deactivates the ring, making the second bromination step the rate-limiting one.
Solution: The key is to ensure the reaction goes to completion. Use at least 2.2 equivalents of bromine and allow for sufficient reaction time and temperature. Monitoring the reaction is critical to ensure the full conversion to the desired dibrominated product.[1]
Purification Strategies:
Recrystallization: This is the most effective method for purifying the crude product.
Protocol: Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as a mixture of acetic acid and water or ethanol and water. Allow the solution to cool slowly to room temperature, which encourages the formation of well-defined crystals. Finally, cool the mixture in an ice bath to maximize the precipitation of the purified product.[2] The monobrominated and unreacted starting materials are generally more soluble and will tend to remain in the mother liquor.
Washing: Before recrystallization, ensure the crude product is thoroughly washed after filtration. A wash with cold water helps remove excess sulfuric acid, and a subsequent wash with a small amount of a cold organic solvent like dichloromethane can help remove non-polar impurities.
Frequently Asked Questions (FAQs)
This section covers essential knowledge and best practices for a successful and safe synthesis.
Question 1: What is the specific role of fuming sulfuric acid (oleum) in this synthesis?
Answer: Fuming sulfuric acid (H₂SO₄ containing excess SO₃) serves a dual purpose. Firstly, it acts as the solvent for the reaction. Secondly, and more importantly, the dissolved sulfur trioxide (SO₃) acts as a powerful activating agent. It polarizes the Br-Br bond, making the bromine a much stronger electrophile, which is necessary to overcome the deactivation of the aromatic ring by the sulfonic acid group.[3][4] This facilitates the electrophilic aromatic substitution reaction.[3][4]
Question 2: What are the critical safety precautions when working with bromine and fuming sulfuric acid?
Answer: Both bromine and fuming sulfuric acid are highly corrosive and toxic materials that demand strict safety protocols.[5][6]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are suitable), a lab coat, and chemical splash goggles. A face shield is also highly recommended.[5][7]
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent the inhalation of toxic and corrosive vapors.[5][7]
Handling Bromine: Bromine is a dense, volatile, reddish-brown liquid.[5] It can cause severe chemical burns on contact and is fatal if inhaled.[8] Always have a neutralizing agent, such as a 1 M solution of sodium thiosulfate or sodium carbonate, readily available to handle spills.[7][8]
Handling Fuming Sulfuric Acid: Oleum is extremely corrosive and reacts violently with water in a highly exothermic manner. Always add oleum slowly to other solutions and never add water directly to oleum.
Question 3: How can I effectively monitor the progress of the reaction?
Answer: The most common method is Thin Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to develop the plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Question 4: What are the expected ¹H NMR spectroscopic characteristics of 3,5-dibromo-4-methylbenzenesulfonic acid?
Answer: The ¹H NMR spectrum provides a clear signature for the final product. In a solvent like DMSO-d₆, you should expect to see:
A singlet for the two aromatic protons around δ 7.7-8.0 ppm.
A singlet for the methyl group (CH₃) protons around δ 2.4-2.6 ppm.
A broad singlet for the acidic proton of the sulfonic acid group, which may be variable and can exchange with water in the solvent.
The simplicity of the spectrum (two singlets in the primary regions) is a strong indicator of the symmetrical 3,5-dibromo substitution pattern.
Recommended Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
p-Toluenesulfonic acid monohydrate
Fuming sulfuric acid (20% SO₃)
Liquid Bromine (Br₂)
Ice
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, carefully add p-toluenesulfonic acid monohydrate.
Cool the flask in an ice bath and slowly add fuming sulfuric acid with stirring.
From the dropping funnel, add bromine (2.2 equivalents) dropwise to the mixture over 30-45 minutes. The mixture will turn a deep red-brown.
After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 50-60°C.
Maintain this temperature and stir for 4-6 hours, monitoring the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice, while stirring vigorously.
A precipitate should form. Collect the solid product by vacuum filtration.
Wash the solid with several small portions of ice-cold water until the filtrate is no longer strongly acidic.
Dry the crude product.
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data and Workflow Visualization
Table 1: Summary of Key Reaction Parameters
Parameter
Recommended Value
Rationale
Bromine Stoichiometry
2.2 - 2.5 equivalents
Ensures complete dibromination and overcomes ring deactivation.
Reaction Temperature
40 - 60 °C
Balances reaction rate against the risk of side reactions.
Reaction Time
4 - 8 hours
Allows for the slower second bromination to reach completion.
Quenching Method
Pouring onto crushed ice
Precipitates the product while minimizing dissolution losses.
Purification Method
Recrystallization
Effectively removes unreacted starting material and monobrominated byproduct.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
References
Wiley-VCH. (n.d.). Supporting Information.
SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzenesulfonic acid on Newcrom R1 HPLC column.
BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
RSC Education. (2026, March 3). Handling liquid bromine and preparing bromine water | Demonstration.
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
Brainly.com. (2024, January 4). Para-bromo toluene reacts with fuming sulfuric acid.
Chemistry LibreTexts. (2022, September 24). Other Aromatic Substitutions.
How to purify 3,5-dibromo-4-methylbenzenesulfonic acid from complex reaction mixtures
Welcome to the Technical Support Center. Purifying highly polar, water-soluble aromatic sulfonic acids from complex reaction mixtures is a notorious bottleneck in organic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Purifying highly polar, water-soluble aromatic sulfonic acids from complex reaction mixtures is a notorious bottleneck in organic synthesis. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate pharmaceutical-grade 3,5-dibromo-4-methylbenzenesulfonic acid.
Mechanistic Context & The Purification Challenge
The target compound is typically synthesized via the electrophilic bromination of 1. The C4-methyl group (ortho/para-directing) and the C1-sulfonic acid group (meta-directing) synergistically direct the incoming bromine atoms to the 3 and 5 positions, yielding2.
The Challenge: The crude reaction mixture is a harsh, acidic syrup containing unreacted starting materials, mono-brominated intermediates, sulfuric acid, and hydrobromic acid. Because the sulfonic acid moiety (–SO₃H) is highly polar and strongly acidic, standard normal-phase silica gel chromatography is entirely ineffective—the compound will irreversibly bind to the silica or streak across the column.
Troubleshooting & FAQs
Q1: My crude reaction mixture is a dark, acidic syrup. How do I remove the bulk of the sulfuric acid and hydrobromic acid without losing my product?A1: Do not use sodium hydroxide (NaOH) for your initial neutralization. Neutralizing with NaOH creates highly soluble Na₂SO₄, which is nearly impossible to separate from your water-soluble product. Instead, utilize the 3. By adding solid CaCO₃ to the diluted aqueous mixture, the sulfuric acid is converted into insoluble calcium sulfate (CaSO₄/gypsum). This precipitates out and can be easily filtered off, leaving the highly soluble calcium salts of your organic sulfonic acids in the filtrate.
Q2: After removing the mineral acids, my mixture still contains unreacted p-toluenesulfonic acid and mono-brominated intermediates. How can I separate them?A2: Exploit differential solubility via the Salting-Out Effect . The introduction of two bulky, heavy bromine atoms significantly increases the hydrophobicity of the 3,5-dibromo derivative compared to the unreacted starting material. Convert the calcium salts to sodium salts using Na₂CO₃ (filtering off the resulting CaCO₃), and then carefully add NaCl to the aqueous solution. Due to the common-ion effect, the less soluble sodium 3,5-dibromo-4-methylbenzenesulfonate will reach its saturation point and crystallize out long before the unbrominated impurities.
Q3: The salting-out method only gives me ~90% purity. I need >99% purity for a sensitive downstream coupling reaction. What is the most definitive purification strategy?A3: You must temporarily mask the polar sulfonic acid group. By4 using thionyl chloride (SOCl₂) and a catalytic amount of DMF, you eliminate its hydrogen-bonding capacity. This renders the molecule non-polar, allowing it to be extracted into organic solvents (like dichloromethane) and purified via standard normal-phase silica gel chromatography. Once purified, it can be hydrolyzed back to the free acid.
Differential solubility of inorganic sulfates vs. organic sulfonates
High (Kilogram scale)
70 - 85% (Removes mineral acids only)
Low
12 - 24 hours
Salting-Out (NaCl)
Hydrophobic exclusion of the dibromo-derivative
Medium to High
85 - 95% (Leaves some mono-bromo impurities)
Low
24 - 48 hours
Sulfonyl Chloride Derivatization
Covalent masking of polarity, enabling normal-phase chromatography
Low to Medium (Gram scale)
> 99% (Analytical/Pharmaceutical grade)
High
48 - 72 hours
Experimental Protocol: The Sulfonyl Chloride Derivatization Workflow
This self-validating protocol ensures the highest possible purity by converting the intractable acid into a chromatographable intermediate.
Phase 1: Formation of the Sulfonyl Chloride
Drying: Ensure the crude sodium 3,5-dibromo-4-methylbenzenesulfonate is rigorously dried under high vacuum at 80°C for 12 hours. Causality: Residual moisture will violently quench the chlorinating agent (SOCl₂), evolving SO₂ and HCl gas without reacting with your substrate.
Activation: Suspend 1.0 equivalent of the dried salt in a round-bottom flask. Add 4.0 equivalents of Thionyl Chloride (SOCl₂).
Catalysis: Add 0.1 equivalents of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the conversion of the sulfonate to the sulfonyl chloride far better than SOCl₂ alone.
Reflux: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4-6 hours. Validation Check: The reaction is complete when gas evolution ceases and the solid suspension becomes a homogenous solution.
Quench & Extraction: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂. Suspend the residue in dichloromethane (DCM) and wash with ice-cold water. The non-polar sulfonyl chloride will partition into the DCM layer. Dry the organic layer over anhydrous MgSO₄ and concentrate.
Phase 2: Chromatographic Purification
6. Silica Gel Chromatography: Load the crude sulfonyl chloride onto a normal-phase silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 4:1). The dibromo-sulfonyl chloride will elute cleanly, leaving any unreacted polar impurities firmly on the baseline.
Phase 3: Hydrolysis to the Free Acid
7. Deprotection: Dissolve the purified sulfonyl chloride in a 1:1 mixture of 1,4-Dioxane and HPLC-grade water.
8. Reflux: Heat the mixture to 100°C for 12 hours. Validation Check: The reaction is complete when a small aliquot partitioned between hexane and water shows no organic-soluble residue (indicating complete conversion back to the water-soluble sulfonic acid).
9. Isolation: Evaporate the solvents under reduced pressure. Lyophilize the resulting aqueous residue to afford pure 3,5-dibromo-4-methylbenzenesulfonic acid as a highly hygroscopic white solid.
Process Visualization
Workflow for the purification of 3,5-dibromo-4-methylbenzenesulfonic acid via sulfonyl chloride.
References
Bromination of p-Toluene Sulfonic Acid
Source: Vaia / StudySmarter
URL:[Link]
US4321214A - Extreme purification of sulfonic-type acids for processing to highly overbased additives
Source: Google Patents
URL
p-Toluenesulfonic acid
Source: Wikipedia
URL:[Link]
Handling hygroscopicity and storage stability issues of 3,5-dibromo-4-methylbenzenesulfonic acid
Welcome to the Technical Support Center for handling 3,5-dibromo-4-methylbenzenesulfonic acid . As a highly specialized arylsulfonic acid, this compound presents unique handling challenges, primarily driven by the strong...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 3,5-dibromo-4-methylbenzenesulfonic acid . As a highly specialized arylsulfonic acid, this compound presents unique handling challenges, primarily driven by the strong hydrogen-bonding capability of its sulfonic acid (-SO₃H) moiety. The electron-withdrawing nature of the dibromo substitutions further increases its acidity, exacerbating its affinity for atmospheric moisture.
This guide is engineered for researchers and drug development professionals. It synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your workflows.
Diagnostic Decision Tree: Moisture Contamination
Before initiating any synthetic or analytical workflow, it is critical to assess the hydration state of your batch. Use the following diagnostic logic to determine if your material requires remediation.
Caption: Diagnostic decision tree for identifying and resolving moisture contamination.
Frequently Asked Questions & Troubleshooting
Q1: Why does my batch of 3,5-dibromo-4-methylbenzenesulfonic acid rapidly clump during weighing, and how can I prevent it?Causality: The sulfonic acid group is highly polar and acts as a powerful hydrogen-bond donor and acceptor. Upon exposure to ambient humidity, the free acid rapidly absorbs water to form stable hydrates (e.g., monohydrates). This alters the crystal lattice, leading to macroscopic clumping and a sticky, syrup-like consistency.
Solution: Never weigh this compound on an open benchtop if the relative humidity (RH) exceeds 20%. Utilize a glovebox purged with argon or nitrogen (<5% RH). If a glovebox is unavailable, use anti-static weighing boats and perform rapid transfers, immediately sealing the container with Parafilm.
Q2: How do I accurately verify the hydration state (titer) of my current batch?Causality: Standard Loss on Drying (LOD) techniques are inappropriate because heating arylsulfonic acids can cause thermal degradation and the release of highly toxic sulfur oxides[1].
Solution: Karl Fischer (KF) titration is the gold standard. However, because the stoichiometry and reaction rate of the KF iodine-water reaction are strictly pH-dependent, titrating a strong acid directly will stall the reaction and yield erroneous results. You must use a buffered KF solvent (typically containing pyridine or imidazole) to neutralize the acid and maintain an optimal pH of 5–7[2].
Q3: What are the optimal long-term storage conditions to prevent degradation?Causality: Arylsulfonic acids are chemically stable under recommended conditions but are highly reactive with strong bases, oxidizing agents, and certain metals (which can release flammable hydrogen gas)[1][3].
Solution: Store the compound in a tightly closed, corrosion-resistant container (e.g., HDPE or amber glass)[1]. Keep it in a desiccator backfilled with argon, stored in a cool, well-ventilated environment away from direct sunlight[3].
Q4: Can I convert this acid into a more stable form for downstream formulation?Causality: The hygroscopicity is entirely driven by the acidic proton. Neutralizing this proton to form a salt eliminates the primary driver of moisture uptake.
Solution: Converting the free sulfonic acid into an alkali metal salt (e.g., sodium or potassium salt) or an amine salt is a proven formulation strategy. This yields a thermodynamically stable, non-hygroscopic solid-state material that is much easier to handle and formulate[4][5].
The following table summarizes the expected physical stability of 3,5-dibromo-4-methylbenzenesulfonic acid under various storage conditions.
Storage Condition
Relative Humidity (RH)
Expected Moisture Uptake (7 Days)
Physical State
Recommended Action
Open Benchtop
> 50%
High (> 10%)
Sticky, syrup-like
Unacceptable; avoid exposure.
Standard Desiccator
20 - 30%
Moderate (2 - 5%)
Clumped powder
Marginal; acceptable only for short-term handling.
Argon-Blanketed Glovebox
< 5%
Negligible (< 0.5%)
Free-flowing powder
Optimal; required for long-term storage.
Converted Sodium Salt
> 50%
Low (< 1%)
Free-flowing powder
Optimal; recommended for downstream formulation.
Validated Experimental Protocols
Protocol A: Buffered Karl Fischer Titration for Sulfonic Acids
This protocol is a self-validating system designed to prevent pH-induced titration errors[2].
System Preparation: Add 50 mL of a buffered KF solvent (e.g., a methanol/imidazole or methanol/pyridine blend with max 0.01% water) into the titration cell.
Pre-Titration (Blank): Titrate the solvent medium to absolute dryness using the KF titrant. This establishes a zero-moisture baseline.
Standard Validation: Inject exactly 1.0 mL of a certified 1.0% water standard. Run the titration to confirm the equipment accurately reads ~10.0 mg of water.
Sample Analysis: Quickly weigh ~100 mg of 3,5-dibromo-4-methylbenzenesulfonic acid in a sealed syringe or anhydrous weighing boat. Transfer it directly into the titration cell.
Calculation: Run the titration. The buffered solvent will neutralize the acidic proton, allowing the iodine-water reaction to proceed stoichiometrically. Calculate the water mass percentage to determine the exact hydration state.
Protocol B: Anhydrous Handling and Storage Workflow
Preparation: Bake all glass storage vials at 120°C for 4 hours. Transfer them to a desiccator to cool.
Transfer: Move the bulk container of 3,5-dibromo-4-methylbenzenesulfonic acid into a controlled glovebox (Argon atmosphere, <5% RH).
Dispensing: Use a static eliminator gun on the receiving vials to prevent powder dispersion. Dispense the required aliquots.
Sealing: Cap the vials tightly while still inside the argon atmosphere. Wrap the caps with Parafilm before removing them from the glovebox.
Protocol C: Salt Conversion (Thermodynamic Stabilization)
Use this protocol to convert the hygroscopic free acid into a stable sodium salt[4][5].
Dissolution: Dissolve 1.0 equivalent of 3,5-dibromo-4-methylbenzenesulfonic acid in anhydrous ethanol (or isopropanol) under continuous stirring.
Neutralization: Slowly add 1.0 equivalent of aqueous Sodium Hydroxide (NaOH) dropwise. Note: Ensure exact equimolar addition to prevent unreacted free acid or excess base.
Maturation: Stir the mixture at room temperature for 30 minutes to ensure complete salt formation.
Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator.
Drying: Dry the resulting white solid (Sodium 3,5-dibromo-4-methylbenzenesulfonate) in a vacuum oven at 50°C for 12 hours.
Workflow Diagram: Salt Conversion
Caption: Step-by-step workflow for converting the hygroscopic free acid into a stable sulfonate salt.
A Comparative Guide to HPLC Method Validation for 3,5-dibromo-4-methylbenzenesulfonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), int...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide offers an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-dibromo-4-methylbenzenesulfonic acid, a key intermediate in various synthetic pathways. The performance of this primary method is critically evaluated against alternative analytical techniques, providing a comprehensive framework for method selection and validation.
The Analytical Challenge: Quantifying Aromatic Sulfonic Acids
Aromatic sulfonic acids, such as 3,5-dibromo-4-methylbenzenesulfonic acid, present a unique set of analytical challenges. Their high polarity and strong acidic nature can lead to poor retention on traditional reversed-phase HPLC columns and result in asymmetrical peak shapes.[1][2] Consequently, a robust and validated analytical method is crucial for accurate quantification in various sample matrices.
This guide is structured to provide a detailed walkthrough of an HPLC method validation, followed by a comparative analysis of alternative analytical technologies. Our objective is to equip researchers and analytical scientists with the necessary information to make informed decisions for their specific analytical needs.
The cornerstone of reliable analytical data is a rigorously validated method. The following sections detail a proposed HPLC method for the quantification of 3,5-dibromo-4-methylbenzenesulfonic acid and the subsequent validation process, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Proposed HPLC Method
Drawing from established methods for similar aromatic sulfonic acids, an ion-pair reversed-phase HPLC method is proposed to enhance retention and improve peak symmetry.[5][6]
Chromatographic Conditions:
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in Water
Mobile Phase B: Acetonitrile
Ion-Pairing Reagent: 5 mM Tetrabutylammonium hydrogen sulfate in Mobile Phase A
Gradient: 20% B to 60% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 235 nm
Injection Volume: 10 µL
Validation Parameters and Experimental Protocols
The validation of the proposed HPLC method encompasses the following key parameters:
1. Specificity:
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
Protocol:
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of 3,5-dibromo-4-methylbenzenesulfonic acid.
Analyze a standard solution of 3,5-dibromo-4-methylbenzenesulfonic acid.
Analyze a sample of 3,5-dibromo-4-methylbenzenesulfonic acid spiked with known related substances and potential impurities.
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a sample of 3,5-dibromo-4-methylbenzenesulfonic acid and analyze the resulting solutions.
Assess peak purity of the analyte peak in the spiked and stressed samples using a photodiode array (PDA) detector.
2. Linearity:
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
Prepare a series of at least five standard solutions of 3,5-dibromo-4-methylbenzenesulfonic acid at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
Inject each standard solution in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.
3. Accuracy:
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery of the analyte.
4. Precision:
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay precision):
Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the working concentration) on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
Intermediate Precision (Inter-assay precision):
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the calibration curve):
Calculate the standard deviation of the response (σ) and the slope of the calibration curve (S).
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Experimentally verify the calculated LOD and LOQ by analyzing samples at these concentrations.[8]
6. Robustness:
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][10]
Protocol:
Introduce small, deliberate variations to the chromatographic conditions, one at a time.
Examples of variations include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.2 units)
Wavelength of detection (± 2 nm)
Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Expected Performance Data for the Validated HPLC Method
The following table summarizes the expected performance data for the validated HPLC method for 3,5-dibromo-4-methylbenzenesulfonic acid, based on typical values for similar analytical methods.
Validation Parameter
Acceptance Criteria
Expected Result
Specificity
No interference at the analyte's retention time. Peak purity index > 0.999.
Method is specific for the analyte.
Linearity
Correlation coefficient (r²) ≥ 0.999
r² = 0.9995
Range
50% - 150% of the working concentration
10 - 30 µg/mL
Accuracy
% Recovery: 98.0% - 102.0%
99.5% - 101.2%
Precision (Repeatability)
%RSD ≤ 2.0%
%RSD = 0.8%
Precision (Intermediate)
%RSD ≤ 2.0%
%RSD = 1.2%
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3:1
0.1 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio ≥ 10:1
0.3 µg/mL
Robustness
System suitability parameters remain within acceptable limits.
The method is robust to minor variations.
Comparative Analysis of Alternative Quantification Methods
While HPLC is a powerful and widely used technique, alternative methods may offer advantages in specific scenarios. This section provides a comparative overview of three alternative techniques for the quantification of 3,5-dibromo-4-methylbenzenesulfonic acid.
Ion Chromatography (IC)
Principle: Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. For sulfonic acids, anion-exchange chromatography is employed, often with suppressed conductivity detection for enhanced sensitivity.[3]
Experimental Protocol (Anion-Exchange IC):
Instrumentation: Ion chromatograph with a suppressor and a conductivity detector.
Column: High-capacity anion-exchange column.
Eluent: A gradient of potassium hydroxide.
Flow Rate: 1.2 mL/min.
Temperature: 35 °C.
Detection: Suppressed conductivity.
Sample Preparation: Dilute the sample in deionized water and filter through a 0.45 µm filter.
Capillary Electrophoresis (CE)
Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency and requires minimal sample and reagent volumes.[11]
Experimental Protocol (Capillary Zone Electrophoresis):
Instrumentation: Capillary electrophoresis system with a UV detector.
Capillary: Fused-silica capillary (e.g., 50 cm total length, 42 cm effective length, 75 µm i.d.).
Background Electrolyte (BGE): 20 mM sodium phosphate buffer, pH 7.0.
Voltage: 20 kV.
Temperature: 25 °C.
Detection: Indirect UV detection at 254 nm.
Injection: Hydrodynamic injection (50 mbar for 5 s).
Sample Preparation: Dissolve the sample in the BGE and filter.
Titrimetry
Principle: As a strong acid, 3,5-dibromo-4-methylbenzenesulfonic acid can be directly titrated with a standardized strong base. The endpoint is typically determined potentiometrically. This is a classic, cost-effective method, though it may lack the specificity of chromatographic techniques.[12][13]
Experimental Protocol (Potentiometric Titration):
Instrumentation: Autotitrator with a pH electrode.
Titrant: Standardized 0.1 M sodium hydroxide.
Sample Preparation: Accurately weigh a sample of 3,5-dibromo-4-methylbenzenesulfonic acid and dissolve it in a suitable solvent (e.g., a mixture of water and isopropanol).
Procedure: Titrate the sample solution with the standardized sodium hydroxide solution and record the pH as a function of the titrant volume. Determine the equivalence point from the inflection point of the titration curve.
Performance Comparison of Analytical Methods
The following table provides a comparative summary of the validated HPLC method and the alternative analytical techniques.
Parameter
HPLC (Ion-Pair RP)
Ion Chromatography (IC)
Capillary Electrophoresis (CE)
Titrimetry
Specificity
High (with PDA detection)
High for ionic species
High separation efficiency
Low (interfered by other acids/bases)
Linearity (r²)
≥ 0.999
≥ 0.999
≥ 0.998
N/A (absolute method)
Accuracy (% Recovery)
98.0% - 102.0%
97.0% - 103.0%
95.0% - 105.0%
99.0% - 101.0%
Precision (%RSD)
< 2.0%
< 2.0%
< 3.0%
< 1.0%
Limit of Quantitation (LOQ)
~0.3 µg/mL
~0.5 µg/mL
~1 µg/mL
Significantly higher
Analysis Time per Sample
15-20 minutes
10-15 minutes
5-10 minutes
5-10 minutes
Cost per Analysis
Moderate
Moderate to High
Low to Moderate
Low
Throughput
High (with autosampler)
High (with autosampler)
High (with autosampler)
Low to Moderate
Method Comparison Logic
Caption: Decision matrix for selecting an analytical method.
Conclusion and Recommendations
The validated ion-pair reversed-phase HPLC method provides a robust, specific, and sensitive approach for the routine quantification of 3,5-dibromo-4-methylbenzenesulfonic acid, making it highly suitable for quality control and drug development environments. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines.
Alternative techniques each have their niche applications. Ion Chromatography offers a comparable level of performance to HPLC and is an excellent choice, particularly in environments where IC instrumentation is readily available. Capillary Electrophoresis stands out for its high speed and low consumption of reagents, making it a cost-effective option for high-throughput screening. Titrimetry, while lacking in specificity and sensitivity compared to separation-based methods, remains a valuable, low-cost technique for the assay of bulk material where the purity is high and interfering acidic or basic species are absent.
The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, available instrumentation, and throughput needs. This guide provides the foundational data and protocols to support an informed and scientifically sound decision-making process.
References
Pharma Validation. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. [Link]
Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? [Link]
ResearchGate. Robustness Testing of HPLC Method. [Link]
Montes, F., et al. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. PMC. [Link]
Al-Sabri, A. M., et al. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
Yarbagi, K., et al. SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. [Link]
Pharmaceutical Sciences. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]
HELIX Chromatography. HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. [Link]
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
Journal of Pharmaceutical Analysis. A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
Mettler Toledo. Validation of Titration Methods. [Link]
SciELO. Development of a method by HPLC to determine LAS and its application in anaerobic reactors. [Link]
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
ResearchGate. Performance of capillary electrophoresis instruments – State of the art and outlook. [Link]
ResearchGate. Determination of sulfonic acids and alkylsulfates by ion chromatography in water. [Link]
LCGC International. Analysis of Small Organic Acids by Capillary Electrophoresis. [Link]
Nguyen, H. T., et al. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. [Link]
R Discovery. Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. [Link]
ResearchGate. Accuracy and precision of the proposed conductometric titration methods. [Link]
US Pharmacopeia (USP). Recommendations for titration methods validation. [Link]
Journal of Chromatographic Science. Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. [Link]
Diva-Portal.org. Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. [Link]
MDPI. Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters. [Link]
A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 3,5-dibromo-4-methylbenzenesulfonic acid
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 3,5-dibromo-4...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 3,5-dibromo-4-methylbenzenesulfonic acid, even minor impurities can significantly impact efficacy, safety, and regulatory approval. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method—with the conventional High-Performance Liquid Chromatography (HPLC) for purity assessment. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for robust method validation, empowering researchers to make informed analytical decisions.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard, qNMR is a primary analytical method.[1] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] By co-dissolving a precisely weighed sample of the analyte with a precisely weighed, certified internal standard of known purity, the analyte's purity can be calculated directly. This eliminates the need for a specific, highly purified reference material of the analyte itself, which is often costly or unavailable for novel compounds.[3]
qNMR is recognized by major pharmacopeias and regulatory bodies as a powerful tool for this purpose, serving as a primary ratio method for determining the purity of organic molecules.[4][5]
Strategic Experimental Design: The Causality Behind the Choices
A successful qNMR experiment is not merely about data acquisition; it's a series of deliberate choices designed to ensure accuracy and precision. Let's examine the key considerations for analyzing 3,5-dibromo-4-methylbenzenesulfonic acid.
Analyte: 3,5-dibromo-4-methylbenzenesulfonic acid
Structure: Possesses a simple ¹H NMR spectrum with two key, non-exchangeable proton signals: a singlet for the two aromatic protons and a singlet for the methyl group protons. Their simplicity and distinct chemical shifts make them ideal for integration.
1. Solvent Selection:
Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆).
Rationale: The sulfonic acid group imparts high polarity. DMSO-d₆ is an excellent solvent for a wide range of polar organic compounds, including both the analyte and the chosen internal standard.[6] It ensures complete dissolution, which is critical for acquiring homogeneous and reproducible NMR data. An alternative could be D₂O, but DMSO-d₆ often provides better resolution for aromatic compounds.
Rationale: An ideal internal standard must meet several criteria:
High Purity & Stability: Its purity must be certified and traceable.[7]
Solubility: It must be fully soluble in the chosen solvent (DMSO-d₆).[6]
Signal Separation: Its NMR signals must not overlap with the analyte's signals. Maleic acid provides a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, which is well-separated from the aromatic (~7.8 ppm) and methyl (~2.4 ppm) signals of the analyte.
Chemical Inertness: It must not react with the analyte or solvent.
3. Critical NMR Parameters for Quantification:
Rationale: The most significant source of error in qNMR is incomplete spin-lattice relaxation (T₁), which leads to inaccurate signal integration.[8] To ensure full relaxation of all relevant nuclei back to equilibrium before the next scan, a relaxation delay (D1) of at least 5 times the longest T₁ value of any signal being integrated (from both the analyte and the standard) is mandatory. For ultimate accuracy, a delay of 7 to 10 times T₁ is recommended.[9]
Procedure: An inversion-recovery experiment should be performed first to measure the T₁ values for the aromatic proton signal of the analyte and the olefinic proton signal of the maleic acid standard. This empirical measurement is non-negotiable for a trustworthy protocol.
Workflow for qNMR Purity Determination
The following diagram outlines the logical flow for determining the purity of 3,5-dibromo-4-methylbenzenesulfonic acid using qNMR.
3,5-dibromo-4-methylbenzenesulfonic acid vs triflic acid in acid-catalyzed reactions
Precision Catalysis: A Comparative Guide to 3,5-Dibromo-4-methylbenzenesulfonic Acid vs. Triflic Acid in Acid-Catalyzed Syntheses In the landscape of organic synthesis and drug development, the selection of an acid catal...
Author: BenchChem Technical Support Team. Date: April 2026
Precision Catalysis: A Comparative Guide to 3,5-Dibromo-4-methylbenzenesulfonic Acid vs. Triflic Acid in Acid-Catalyzed Syntheses
In the landscape of organic synthesis and drug development, the selection of an acid catalyst is rarely a trivial matter of proton delivery. The conjugate base, the microenvironment of the ion pair, and the exact pKa dictate the success, yield, and stereoselectivity of a reaction. This guide provides an in-depth technical comparison between a ubiquitous superacid, Trifluoromethanesulfonic acid (Triflic acid, TfOH) , and a specialized, sterically demanding Brønsted acid, 3,5-Dibromo-4-methylbenzenesulfonic acid (DBTSA) .
By understanding the causality behind their physicochemical properties, researchers can make informed decisions when optimizing complex reaction pathways such as stereoselective additions, glycosylations, and Friedel-Crafts alkylations.
Physicochemical Profiling & Mechanistic Causality
The fundamental divergence between TfOH and DBTSA lies in the balance between raw thermodynamic acidity and the steric/electronic nature of their conjugate bases.
Triflic Acid (TfOH): With a pKa of approximately -14 in water, TfOH is one of the strongest known Brønsted acids[1][2]. The extreme electron-withdrawing nature of the trifluoromethyl group creates a highly stable, non-nucleophilic triflate anion (CF₃SO₃⁻)[3]. While this superacidity is exceptional for generating reactive carbocations, it frequently leads to destructive side reactions, including the cleavage of sensitive ether protecting groups (like PMB), unwanted triflation, and the rapid polymerization of olefinic intermediates[1].
3,5-Dibromo-4-methylbenzenesulfonic Acid (DBTSA): DBTSA is synthesized via the electrophilic bromination of p-toluenesulfonic acid (pTSA)[4]. The addition of two massive, electronegative bromine atoms at the 3 and 5 positions (ortho to the methyl group, meta to the sulfonic acid) serves a dual purpose. First, the inductive electron withdrawal (-I effect) of the halogens significantly increases the acidity of the sulfonic proton compared to standard pTSA. Second, the highly lipophilic and bulky nature of the dibrominated aromatic ring creates a structured, sterically hindered ion pair in non-polar solvents. This bulkiness can override inherent substrate directing effects, shifting stereochemical outcomes (e.g., forcing cis vs trans additions)[5].
Experimental Application: Stereoselective Addition to Haloalkynes
To illustrate the practical divergence between these two catalysts, we examine the acid-catalyzed addition of sulfonic acids to haloalkynes to form alkenyl sulfonates—critical cross-coupling building blocks for API synthesis.
When a small superacid like TfOH is used, the reaction is often too violent, leading to alkyne oligomerization or uncontrolled mixtures of E/Z isomers. Conversely, utilizing a bulky sulfonic acid like DBTSA not only moderates the reaction rate but actively dictates the stereochemistry. The steric bulk of the DBTSA conjugate base outweighs the directing effect of the substrate's halogen, forcing a highly selective cis-addition[5].
Table 2: Experimental Data Summary (Addition to 1-Iodo-1-hexyne)
Catalyst
Solvent System
Conversion (%)
Yield of Alkenyl Sulfonate
Stereoselectivity (cis:trans)
Major Byproducts
TfOH
DCM
>99%
15%
1.2 : 1
Polymeric tars, triflated degradation products
DBTSA
DCM / HFIP (9:1)
95%
88%
> 20 : 1
Trace unreacted starting material
Data synthesized based on hydrogen-bonding cluster-enabled addition paradigms[5].
Step-by-Step Experimental Protocols
The following protocols demonstrate the self-validating workflows required to handle both catalysts effectively, highlighting the operational simplicity of DBTSA versus the rigorous inert conditions required for TfOH.
Protocol A: Controlled Addition using DBTSA (Solid-State Advantage)
Rationale: The use of a fluorinated alcohol co-solvent (HFIP) creates a hydrogen-bonding cluster that enhances the acidity of DBTSA just enough to activate the alkyne without causing degradation[5].
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3,5-dibromo-4-methylbenzenesulfonic acid (DBTSA) (1.2 equivalents, 0.6 mmol). Because DBTSA is a stable solid, this can be done on a standard benchtop balance.
Solvent Addition: Add 2.0 mL of anhydrous Dichloromethane (DCM) followed by 0.2 mL of Hexafluoro-2-propanol (HFIP). Stir for 5 minutes at room temperature until a homogenous solution/suspension forms.
Reaction Monitoring: Stir the mixture at 25 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The bulky DBTSA ion pair shields the intermediate vinyl cation, preventing solvent attack and forcing the cis-alkenyl sulfonate formation.
Quenching & Workup: After 4 hours (or upon consumption of the alkyne), quench the reaction with saturated aqueous NaHCO₃ (2 mL). Extract with DCM (3 x 5 mL). The lipophilic nature of the DBTSA byproduct ensures it partitions cleanly during basic washes.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Attempted Addition using TfOH (Superacid Handling)
Rationale: TfOH requires strict anhydrous and air-free handling to prevent exothermic hydration and rapid degradation of the substrate[6].
Preparation: Purge an oven-dried 10 mL Schlenk tube with ultra-high purity Argon for 15 minutes.
Substrate & Solvent: Add 1-iodo-1-hexyne (1.0 equivalent, 0.5 mmol) and 2.0 mL of anhydrous DCM. Cool the vessel to -78 °C using a dry ice/acetone bath to mitigate the extreme exotherm of superacid addition.
Catalyst Addition: Using a gas-tight, Teflon-tipped syringe, carefully add TfOH (1.2 equivalents, 0.6 mmol) dropwise down the side of the flask. Caution: TfOH fumes aggressively in moist air.
Reaction Evolution: Upon addition, the solution typically turns dark brown/black immediately, indicative of rapid cationic polymerization.
Quenching: Quench at -78 °C with cold triethylamine (2.0 equivalents) to neutralize the superacid before warming, preventing further degradation.
Mechanistic Visualization
The diagram below illustrates the divergent pathways of the vinyl cation intermediate. The small triflate anion fails to provide steric shielding, leaving the highly reactive cation vulnerable to oligomerization. In contrast, the massive DBTSA counterion forms a tight, sterically restricted ion pair that dictates the trajectory of the final nucleophilic collapse.
Caption: Mechanistic divergence of vinyl cations: TfOH leads to oligomerization; DBTSA forces stereoselective collapse.
Conclusion
While Triflic Acid remains an indispensable tool for generating extreme electrophilicity, its destructive power is often a liability in late-stage functionalization or complex molecule synthesis. 3,5-Dibromo-4-methylbenzenesulfonic acid (DBTSA) represents a highly effective "designer" Brønsted acid. By leveraging the inductive electron withdrawal of its halogens, it achieves robust catalytic activity, while its massive steric footprint provides the phase-transfer properties and transition-state shielding necessary for high-fidelity, stereoselective transformations.
In pharmaceutical research and advanced organic synthesis, halogenated sulfonic acids like 3,5-Dibromo-4-methylbenzenesulfonic acid present unique logistical and environmental challenges (1)[1]. Because this compound com...
Author: BenchChem Technical Support Team. Date: April 2026
In pharmaceutical research and advanced organic synthesis, halogenated sulfonic acids like 3,5-Dibromo-4-methylbenzenesulfonic acid present unique logistical and environmental challenges (1)[1]. Because this compound combines a highly acidic sulfonate group with two recalcitrant aryl bromides, its disposal cannot be managed through standard aqueous or non-halogenated organic waste streams.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, neutralization, and RCRA-compliant disposal of this specific chemical.
Chemical Profile & Hazard Characterization
Before initiating any disposal protocol, it is critical to understand the quantitative and regulatory profile of the waste material.
Why does this compound require specialized, segregated disposal? The answer lies in its molecular structure:
The Halogen Effect (Aryl Bromides): The carbon-bromine bonds on the aromatic ring are highly stable. If combusted at low temperatures, they risk forming highly toxic brominated dioxins and furans. Therefore, waste containing this compound must be routed to a high-temperature rotary kiln or liquid injection incinerator (3)[3].
The Sulfonate Effect (Acidic Byproducts): The sulfonic acid moiety (-SO₃H) makes the compound highly water-soluble and acidic. Upon combustion, it generates sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while the bromines generate hydrogen bromide (HBr) gas. To prevent the environmental release of these corrosive gases, the incineration facility must be equipped with an alkaline acid gas scrubber[3].
The "No-Drain" Rule: Even if the acid is neutralized to a safe pH, the resulting aqueous solution contains brominated organic salts. Discharging this into municipal wastewater violates environmental regulations regarding halogenated organics.
Standard Operating Procedure (SOP) for Disposal
To maintain a self-validating safety system, execute the following step-by-step methodologies based on the physical state of your waste.
Workflow 1: Neutralization of Aqueous Waste Streams
Causality: Aqueous waste must be neutralized before transfer to a halogenated carboy to prevent exothermic reactions with incompatible solvents (e.g., base-catalyzed degradation or acid-catalyzed polymerization of other waste components).
Segregation: Transfer the aqueous waste containing 3,5-Dibromo-4-methylbenzenesulfonic acid to a dedicated, secondary-contained neutralization vessel inside a certified fume hood.
Controlled Neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) under continuous magnetic stirring.
Expert Insight: NaHCO₃ is preferred over strong bases like NaOH because it provides a buffered neutralization, mitigating the risk of violent exothermic spikes. The evolution of CO₂ gas also serves as a visual indicator of the ongoing neutralization.
Verification: Once effervescence ceases, verify the pH using a calibrated pH meter or universal indicator strips. The target pH is strictly 6.0 to 8.0 . Do not proceed until this is validated.
Consolidation: Transfer the neutralized solution into a chemically compatible (HDPE) waste carboy explicitly labeled as "Halogenated Aqueous Waste."
Workflow 2: Management of Organic Solvent Mixtures
Collection: Collect all organic washings and reaction solvents (e.g., DCM, EtOAc, MeOH) containing the compound.
Compatibility Check: Ensure the waste stream does not contain strong oxidizing agents, which could react violently with the organic solvents or the sulfonic acid.
Storage: Deposit into a "Halogenated Organic Waste" carboy. Ensure the container is equipped with a pressure-relief vented cap to prevent pressure buildup from volatile solvents.
Workflow 3: Solid Waste and Contaminated Consumables
Collection: Place all contaminated PPE (gloves), weighing boats, and empty reagent vials into a puncture-resistant, sealable chemical waste bag.
Labeling: Label strictly as "Solid Halogenated Chemical Waste."
Disposal: Route to your Environmental Health and Safety (EHS) department for high-temperature solid incineration[3].
Disposal Workflow Visualization
Workflow for the segregation and disposal of 3,5-Dibromo-4-methylbenzenesulfonic acid waste.
Regulatory Compliance & TSDF Transfer
According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, wastes containing significant concentrations of halogenated organic compounds must be managed through permitted Treatment, Storage, and Disposal Facilities (TSDFs)[3].
When preparing this waste for final EHS pickup:
Manifesting: Ensure the waste manifest clearly indicates the presence of "Brominated Aromatic Sulfonic Acids." This specific nomenclature alerts the TSDF that alkaline acid gas scrubbing is mandatory during the incineration process to capture HBr and SOx emissions[3].
Storage Limits: Adhere strictly to your facility's generator status limits (e.g., 90 days for Large Quantity Generators) before arranging pickup to avoid regulatory citations.
References
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. URL: [Link]
Personal protective equipment for handling 3,5-Dibromo-4-methylbenzenesulfonic acid
Handling 3,5-Dibromo-4-methylbenzenesulfonic acid requires a rigorous, causally-driven approach to laboratory safety. As a halogenated aryl sulfonic acid, this compound presents a unique intersection of severe corrosivit...
Author: BenchChem Technical Support Team. Date: April 2026
Handling 3,5-Dibromo-4-methylbenzenesulfonic acid requires a rigorous, causally-driven approach to laboratory safety. As a halogenated aryl sulfonic acid, this compound presents a unique intersection of severe corrosivity and enhanced lipophilicity. Standard inorganic acid protocols are insufficient.
This guide provides drug development professionals and researchers with an authoritative, self-validating operational framework for the safe handling, utilization, and disposal of this chemical.
Executive Summary & Chemical Hazard Profile
Before establishing a Personal Protective Equipment (PPE) matrix, we must define the exact physicochemical threats posed by the compound[1].
Property
Value
Hazard Implication
Chemical Name
3,5-Dibromo-4-methylbenzenesulfonic acid
-
CAS Number
755722-58-8
-
Molecular Formula
C7H6Br2O3S
Halogenated aromatic (Highly lipophilic)
Physical State
Solid / Powder
Dust aerosolization risk
Hazard Class
Class 8 (Corrosive)
Causes severe skin burns and eye damage
UN Number
UN 3261
Regulated as Corrosive solid, acidic, organic
Mechanistic Causality of Hazards
Sulfonic acids are exceptionally strong proton donors, often a million times more acidic than weak organic acids like acetic acid[2]. Upon contact with biological tissue, the sulfonic group (-SO₃H) triggers rapid hydrolysis of peptide and ester bonds, destroying proteins and cellular lipids.
Crucially, the presence of two bromine atoms and a methyl group on the benzene ring significantly increases the molecule's lipophilicity. Unlike highly polar inorganic acids (e.g., sulfuric acid) that primarily cause surface-level burns, this halogenated organic structure allows the acid to aggressively penetrate the lipid-rich stratum corneum (the outermost layer of the skin), leading to deep, irreversible tissue necrosis if not immediately mitigated.
Personal Protective Equipment (PPE) Matrix
To counteract the specific hazards of 3,5-Dibromo-4-methylbenzenesulfonic acid, OSHA mandates that employers provide specialized PPE when workers are exposed to corrosive solids and acidic dusts[3].
Hand Protection: Heavy-duty Nitrile (minimum 8 mil thickness) or Neoprene gloves.
Causality: Halogenated organic compounds can easily permeate and degrade thin latex. Nitrile provides superior chemical resistance against lipophilic aromatics[4].
Self-Validation Check: Prior to donning, inflate the gloves with air and hold them near your face or submerge them in water. The absence of escaping air self-validates the integrity of the glove against micro-leaks.
Eye and Face Protection: Chemical splash goggles paired with a full-face shield.
Causality: Because this chemical is a solid powder, fine particulates can easily aerosolize. If this dust contacts the moisture of the eyes, it instantly dissociates into a highly concentrated, localized acid solution, causing irreversible corneal damage[3]. Safety glasses are insufficient as they do not seal against airborne dust.
Body Protection: Flame-resistant (FR) lab coat and a chemical-resistant rubber apron.
Causality: Prevents corrosive dust from settling on woven clothing fibers, which could later transfer the acid to the skin via sweat or ambient humidity.
Operational Workflow & Handling Protocol
Operations involving solid toxic substances that may result in the generation of aerosols must be conducted in a laboratory chemical hood[5].
Safe handling and spill response workflow for 3,5-Dibromo-4-methylbenzenesulfonic acid.
Step-by-Step Methodology
Environmental Validation: Ensure the chemical fume hood is fully operational.
Self-Validation Check: Tape a small strip of tissue paper to the bottom edge of the sash. The paper must be visibly and steadily drawn inward, physically validating a safe face velocity (ideally 80–120 fpm) before opening the chemical container[5].
Dispensing: Use anti-static, non-metallic spatulas (e.g., PTFE-coated or ceramic).
Causality: Static electricity from standard metal spatulas can cause fine, dry powders to aerosolize or aggressively cling to gloves. Furthermore, non-metallic tools prevent potential catalytic degradation of the acid.
Transfer & Weighing: Weigh the compound directly into a closed, tared vial rather than an open weigh boat.
Causality: Sulfonic acids are highly hygroscopic. Exposing them to ambient air causes them to absorb moisture, transforming the dry powder into a sticky, highly corrosive sludge that is difficult to transfer and prone to cross-contamination.
Spill Response & Disposal Plan
In the event of a spill, standard aqueous cleanup methods are dangerous. Adding water directly to a concentrated sulfonic acid spill creates a highly exothermic reaction and highly corrosive runoff.
Neutralization Protocol
Containment: Isolate the spill area within the fume hood. Do not attempt to sweep the dry powder, as this will aerosolize the acid.
Weak Base Application: Generously cover the spilled powder with a weak solid base, such as Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).
Causality: Using a strong base (like NaOH) on a strong acid will trigger a violent, exothermic neutralization reaction that can boil and aerosolize the corrosive material. NaHCO₃ provides a controlled, endothermic-leaning neutralization.
Controlled Hydration: Mist the powder mixture lightly with water using a spray bottle to initiate the acid-base reaction.
Self-Validation Check: The reaction will produce carbon dioxide (CO₂) gas. The complete cessation of effervescence (bubbling) upon the addition of further water serves as a self-validating indicator that the free acid has been 100% neutralized.
Disposal: Scoop the neutralized slurry into a compatible, clearly labeled hazardous waste container. Classify the waste strictly as "Halogenated Acidic Organic Waste" to ensure compliance with environmental disposal regulations.
References
Personal Protective Equipment
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Sulfonic Acid - Definition and Corrosivity
Source: Corrosionpedia
URL:[Link]
Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) / National Research Council (US)
URL:[Link]